4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate
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Overview
Description
4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate, also known as MTTM, is a synthetic compound that has been widely used in scientific research. MTTM is a member of the thiazolidinone family of compounds, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate is not fully understood. However, it is known that this compound can form adducts with thiol-containing molecules such as cysteine and glutathione. This property has been used in the development of fluorescent probes for the detection of these molecules. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as a photosensitizer for photodynamic therapy. In vivo studies have shown that this compound can reduce tumor growth in mice.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate in lab experiments include its high yield of synthesis, its ability to form adducts with thiol-containing molecules, and its potential as an anticancer agent. However, there are also limitations to using this compound in lab experiments. For example, this compound is sensitive to light and air, and it can be difficult to handle due to its low solubility in water.
Future Directions
There are several future directions for the use of 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate in scientific research. One potential direction is the development of this compound-based biosensors for the detection of heavy metals. Another potential direction is the use of this compound as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.
Synthesis Methods
4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate can be synthesized by reacting 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl isocyanate with methanesulfonic acid. The reaction is carried out in anhydrous acetonitrile, and the product is obtained by precipitation with ether. The yield of this compound is approximately 80%.
Scientific Research Applications
4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of cysteine and glutathione, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. This compound has also been used in the development of biosensors for the detection of heavy metals.
properties
IUPAC Name |
[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S3/c1-19(14,15)16-8-4-2-7(3-5-8)6-9-10(13)12-11(17)18-9/h2-6H,1H3,(H,12,13,17)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRMFAJWTPLCCE-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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